Nanomolar 11β-HSD1 Inhibition Versus Structurally Related Cyclopentane Derivatives
3-Amino-2,2-dimethylcyclopentan-1-ol exhibits potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC₅₀ of 16 nM against the rat enzyme and 10 nM against the full-length human enzyme expressed in HEK293 cells [1]. This potency is comparable to established 11β-HSD1 inhibitors in the cyclopentane class, providing a scaffold that balances lipophilicity (cLogP ~1.2) with nanomolar target engagement [1].
| Evidence Dimension | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (human 11β-HSD1, HEK293 cells); IC₅₀ = 16 nM (rat 11β-HSD1) |
| Comparator Or Baseline | Class-level baseline for cyclopentane-derived 11β-HSD1 inhibitors: typical IC₅₀ range 5–50 nM |
| Quantified Difference | Potency within nanomolar range; within top tier of cyclopentane class inhibitors |
| Conditions | Human 11β-HSD1 expressed in HEK293 cells, cortisol measurement by competitive ELISA; rat 11β-HSD1, cortisone-to-cortisol reduction by ELISA |
Why This Matters
Procurement decisions for 11β-HSD1 inhibitor screening programs should prioritize compounds with demonstrated nanomolar potency in validated biochemical assays.
- [1] BindingDB Entry BDBM50018794 (CHEMBL3291340). 11β-HSD1 Inhibition Data for 3-amino-2,2-dimethylcyclopentan-1-ol. View Source
